

Available Data on Peimisine and Related Compounds

Author: Smolecule Technical Support Team, Date: February 2026

Compound Focus: Peimisine

CAS No.: 19773-24-1

Cat. No.: S003746

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The table below summarizes the key information on **peimisine** and a closely related compound, sipeimine, found in the search results. This data can serve as a reference for the type of information typically available.

Compound Name	Key Findings from Research	Relevance to Your Query
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| **Peimisine** | • Identified as a key antioxidant compound in *Fritillaria* Bulbus [1]. • Predicted via screening to be a potential agonist for the TAAR1 receptor, a target in neuropsychiatry [2]. • Listed as a core bioactive alkaloid in a network pharmacology study on asthma [3]. | No specific data on metabolism or gender differences was located. | | **Sipeimine (Imperialine)** | • A major active alkaloid in *Fritillaria* Bulbus [4] [5]. • **Pharmacokinetics in Rats:** Rapid absorption, slow elimination, ~40% oral bioavailability [4] [5]. • **Tissue Distribution:** Rapidly distributed to all major organs except the brain [4] [5]. • **Metabolism:** Primarily metabolized via hydroxylation, sulfation, and glucose conjugation [4] [5]. • **Excretion:** Predominantly excreted unchanged via renal elimination [4] [5]. | Provides a methodology for ADME studies but does not analyze gender differences. |

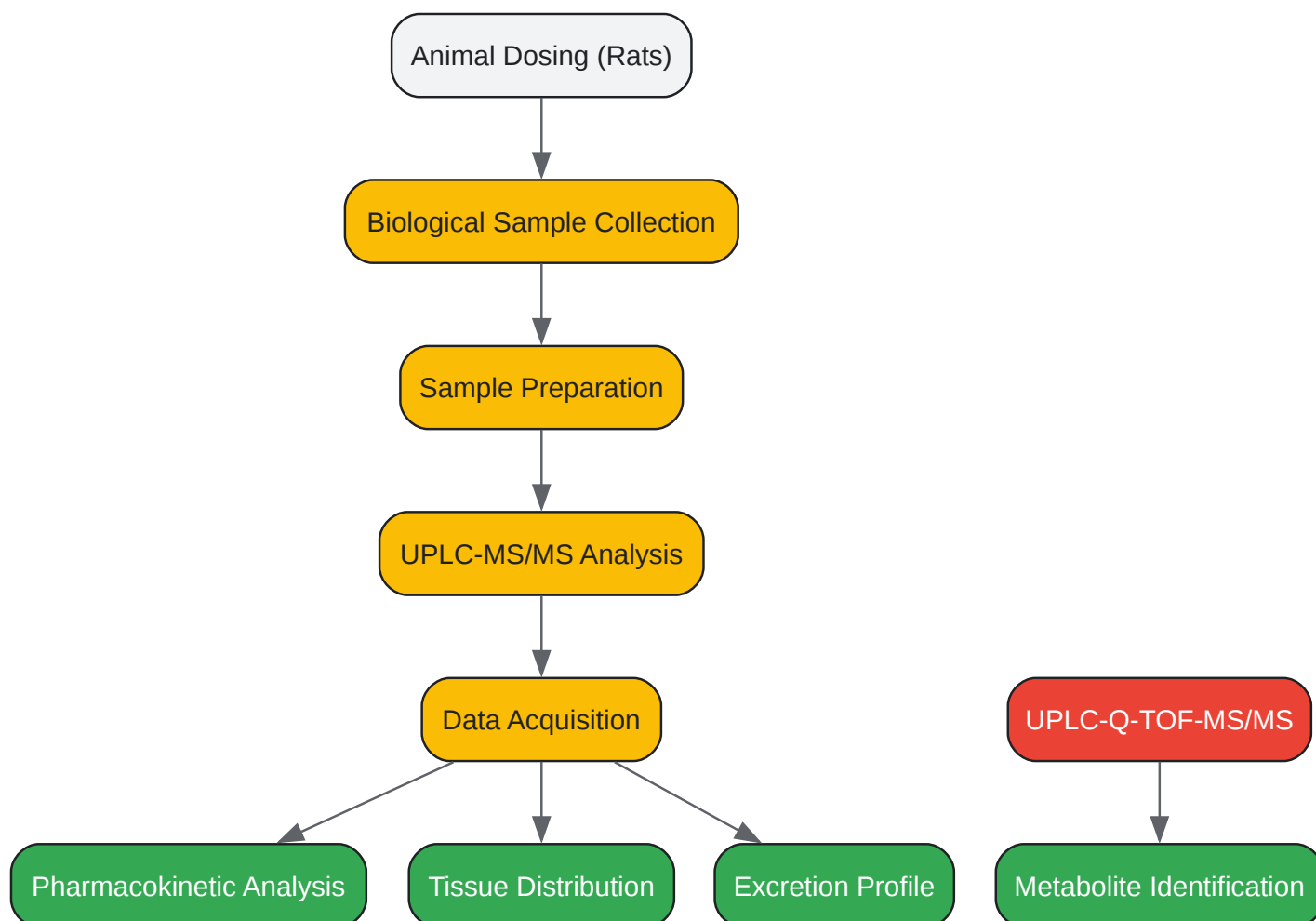
Experimental Protocols for ADME Studies

While not specific to **peimisine** or gender, the recent study on sipeimine provides a detailed and validated experimental protocol that is directly applicable for investigating the Absorption, Distribution, Metabolism,

and Excretion (ADME) of similar alkaloids [4] [5].

- **Analytical Instrumentation:** Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
- **Chromatographic Conditions:**
 - **Column:** Waters ACQUITY UPLC BEH C18 (100 × 2.1 mm, 1.7 μm).
 - **Mobile Phase:** 0.1% formic acid (A) and acetonitrile (B).
 - **Gradient Elution:** A complex gradient from 2% to 100% B over 6 minutes.
 - **Flow Rate:** 0.3 mL/min.
- **Mass Spectrometry Detection:**
 - **Ionization Mode:** Electrospray Ionization (ESI), positive mode.
 - **Detection Mode:** Multiple Reaction Monitoring (MRM).
 - **Ion Transitions:** m/z 430 → 138 for sipeimine.
- **Sample Preparation:** Biological samples (e.g., plasma) were protein-precipitated with acetonitrile, followed by vortexing, centrifugation, and reconstitution of the dried supernatant.

The workflow for such a comprehensive ADME study is outlined below.



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References

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2. Structure-based identification of bioactive compounds as trace ... [pmc.ncbi.nlm.nih.gov]
3. Network Pharmacology and Molecular Docking Reveal the ... [sciencedirect.com]

4. Integrated UPLC–MS/MS and UPLC–Q–TOF ... [frontiersin.org]

5. Integrated UPLC–MS/MS and UPLC–Q–TOF ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Available Data on Peimisine and Related Compounds].

Smolecule, [2026]. [Online PDF]. Available at:

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